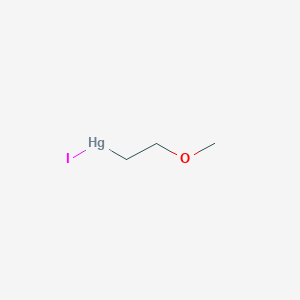

Iodo(2-methoxyethyl)mercury

Description

Contextualization within Contemporary Organomercury Chemistry Research

Organomercury compounds are a class of substances that have been the focus of chemical research for over a century. evitachem.com In contemporary research, the utility of organomercurials is highly specialized, often serving as reagents or intermediates in the synthesis of other organic and organometallic compounds. The presence of the carbon-mercury bond, with its distinct polarity and reactivity, underpins their chemical behavior. vulcanchem.com Research into compounds like Iodo(2-methoxyethyl)mercury contributes to a deeper understanding of the reactivity and stability of such bonds, particularly in molecules that also contain other functional groups, such as the ether linkage in the 2-methoxyethyl group.

Structural Framework and Bonding Considerations of this compound

The molecular structure of this compound consists of a central mercury atom covalently bonded to both an iodine atom and a 2-methoxyethyl group (–CH2CH2OCH3). vulcanchem.com While specific crystallographic data for this compound is not widely available, the general structural features of organomercury halides of the type R-Hg-X are well-established. These compounds typically exhibit a linear or near-linear geometry around the mercury atom, with the carbon and halogen atoms situated at approximately 180° to each other. vulcanchem.com The carbon-mercury bond is predominantly covalent in nature, with a relatively low polarity, which contributes to the stability of the compound in the presence of air and water. vulcanchem.com The presence of the ether oxygen in the 2-methoxyethyl ligand introduces the potential for intramolecular coordination to the mercury center, a phenomenon observed in other organomercury compounds containing suitably positioned donor atoms. Such an interaction, if present, could influence the compound's reactivity and spectroscopic properties.

Research Trajectories and Academic Significance of this compound Studies

The academic significance of studying this compound lies in its potential as a model compound for investigating the fundamental properties of organomercury species. Its synthesis, typically achieved through the reaction of mercury(II) iodide with a suitable 2-methoxyethylating agent, provides a platform for exploring the mechanisms of organomercurial formation. evitachem.com

One plausible synthetic route involves the reaction of mercury(II) iodide with 2-methoxyethanol (B45455). evitachem.com Another potential pathway could involve the use of a Grignard reagent, such as 2-methoxyethylmagnesium iodide, reacting with a mercury(II) halide.

The presence of both a mercury-iodine bond and a carbon-mercury bond allows for the study of selective bond cleavage and functionalization reactions. For instance, the mercury-iodine bond can be targeted for substitution reactions, while the carbon-mercury bond can be cleaved under specific conditions to generate new carbon-carbon or carbon-heteroatom bonds. The ether functionality within the organic ligand adds another dimension to its chemical behavior, potentially influencing its solubility in various organic solvents and its coordination chemistry. While detailed research findings specifically on this compound are limited in publicly accessible literature, its study contributes to the broader understanding of structure-reactivity relationships within the field of organometallic chemistry.

Chemical Compound Data

| Property | Value |

| Compound Name | This compound |

| CAS Number | 10403-65-3 |

| Molecular Formula | C3H7HgIO |

| Molecular Weight | 386.58 g/mol |

| Appearance | White to pale yellow solid |

| Solubility | Soluble in organic solvents |

Properties

CAS No. |

10403-65-3 |

|---|---|

Molecular Formula |

C3H7HgIO |

Molecular Weight |

386.58 g/mol |

IUPAC Name |

iodo(2-methoxyethyl)mercury |

InChI |

InChI=1S/C3H7O.Hg.HI/c1-3-4-2;;/h1,3H2,2H3;;1H/q;+1;/p-1 |

InChI Key |

SHNYOHRHNRGHHN-UHFFFAOYSA-M |

Canonical SMILES |

COCC[Hg]I |

Origin of Product |

United States |

Mechanistic Investigations of Iodo 2 Methoxyethyl Mercury Synthesis

Alkoxymercuration as a Precursor Pathway to (2-methoxyethyl)mercurials

The initial step in the synthesis of iodo(2-methoxyethyl)mercury involves the alkoxymercuration of an alkene, typically ethene, with a mercury(II) salt in the presence of methanol (B129727). This reaction, a variation of the more general oxymercuration-demercuration, leads to the formation of a (2-methoxyethyl)mercurial compound. masterorganicchemistry.comyoutube.com The efficiency and selectivity of this step are governed by the intricate interplay of electronic and steric factors, which are best understood by examining the reaction mechanism in detail.

Regioselectivity and Stereoselectivity in Oxymercuration-Demercuration Mechanisms

Oxymercuration-demercuration and its alkoxymercuration variant are highly regioselective reactions, consistently following Markovnikov's rule. numberanalytics.comlibretexts.orgwikipedia.org This means that in the addition of an alcohol (or water) across the double bond, the alkoxy (or hydroxyl) group attaches to the more substituted carbon atom, while the mercury-containing group adds to the less substituted carbon. libretexts.orgwikipedia.org This regioselectivity is a direct consequence of the reaction mechanism, which proceeds through a cyclic mercurinium ion intermediate rather than a discrete carbocation. libretexts.orgquora.comlibretexts.org This avoidance of a free carbocation intermediate is a significant advantage as it prevents the carbocation rearrangements that can plague other electrophilic addition reactions. libretexts.orglibretexts.orglibretexts.org

The stereochemistry of the oxymercuration step is characterized by anti-addition. masterorganicchemistry.comlibretexts.org The incoming nucleophile (methanol in the case of alkoxymercuration) attacks the mercurinium ion from the side opposite to the mercury bridge. masterorganicchemistry.com This results in a specific spatial arrangement of the newly added groups. However, the subsequent demercuration step, typically achieved with a reducing agent like sodium borohydride, is not stereospecific and can lead to a mixture of stereoisomers. wikipedia.org

For instance, the oxymercuration of 4-t-butylcyclohexene demonstrates this anti-addition, yielding two products with a slight preference for the acetoxymercury group being trans to the bulky t-butyl group. wikipedia.org In the case of 1-methyl-4-t-butylcyclohexene, the reaction is highly selective, with the incoming water molecule attacking only the more substituted carbon, again in an anti fashion relative to the mercury group. wikipedia.org

Formation and Reactivity of the Cyclic Mercurinium Ion Intermediate

The hallmark of the alkoxymercuration reaction is the formation of a three-membered cyclic intermediate known as a mercurinium ion. quora.comlibretexts.orgnumberanalytics.com This ion is formed when the alkene's π-electrons attack the electrophilic mercury(II) species, and simultaneously, a lone pair from the mercury atom attacks one of the alkene carbons. youtube.comlibretexts.org This creates a bridged structure that distributes the positive charge and prevents the formation of a full carbocation. libretexts.orglibretexts.org

The mercurinium ion is stabilized but still reactive. The positive charge is not equally shared between the two carbons of the original double bond. There is a greater partial positive charge on the more substituted carbon atom, making it more susceptible to nucleophilic attack. youtube.comwikipedia.org This explains the observed Markovnikov regioselectivity. The incoming nucleophile, methanol, will preferentially attack this more electrophilic carbon, leading to the opening of the three-membered ring. youtube.comorgosolver.com

Influence of Substrate and Reaction Conditions on Alkoxymercuration Outcomes

The structure of the alkene substrate and the specific reaction conditions employed can significantly influence the outcome of the alkoxymercuration reaction. numberanalytics.comnumberanalytics.com

Substrate Structure:

Substitution Pattern: More substituted alkenes generally lead to higher regioselectivity due to the increased stabilization of the partial positive charge on the more substituted carbon of the mercurinium ion intermediate. numberanalytics.com

Steric Hindrance: Bulky substituents on the alkene can influence the direction of nucleophilic attack, although the electronic effects leading to Markovnikov addition typically dominate. wikipedia.org

Presence of Other Functional Groups: Nearby functional groups can potentially participate in the reaction, leading to intramolecular processes and the formation of cyclic products. numberanalytics.com

Reaction Conditions:

Solvent: The choice of solvent is critical. For alkoxymercuration, an alcohol (in this case, methanol) is used as both the solvent and the nucleophile. masterorganicchemistry.comorganicchemistryguide.com In general oxymercuration, a mixture of water and a co-solvent like tetrahydrofuran (B95107) (THF) is common. numberanalytics.com

Mercury(II) Salt: While mercuric acetate (B1210297) (Hg(OAc)₂) is commonly used, other mercury salts like mercuric trifluoroacetate (B77799) can alter the reactivity and selectivity of the reaction. numberanalytics.com

Temperature: The reaction temperature can affect the rate and selectivity. Careful control of temperature is necessary to optimize the yield of the desired product and minimize side reactions. numberanalytics.com

| Factor | Influence on Alkoxymercuration |

| Alkene Substitution | Higher substitution leads to greater Markovnikov regioselectivity. |

| Steric Hindrance | Can influence the stereochemical outcome. |

| Solvent | Determines the nucleophile (e.g., methanol for methoxymercuration). |

| Mercury(II) Salt | Can affect reactivity and selectivity. |

| Temperature | Influences reaction rate and can impact selectivity. |

Halogenation of Organomercurial Precursors to Form Mercury-Iodine Bonds

Following the formation of the (2-methoxyethyl)mercury compound, the next crucial step is the introduction of iodine to form the final product, this compound. This is achieved through a halogenation reaction that specifically targets the carbon-mercury bond.

Kinetics and Selectivity of Carbon-Mercury Bond Halogenolysis

The cleavage of a carbon-mercury bond by a halogen is a type of electrophilic substitution reaction. Organomercury compounds are known to react with halogens to produce the corresponding organic halide and a mercury(II) halide. wikipedia.org The reactivity of the C-Hg bond allows for this transformation under relatively mild conditions.

The kinetics of this halogenolysis reaction can be influenced by several factors, including the nature of the organomercurial, the halogenating agent, and the solvent. The reaction generally proceeds with retention of configuration at the carbon atom, which is a common feature of many electrophilic substitutions on organometallic compounds.

Evaluation of Iodinating Reagents and Their Role in Product Distribution

A variety of reagents can be used to introduce iodine into an organic molecule. The choice of the iodinating reagent is critical as it can affect the reaction's efficiency, selectivity, and the distribution of products. tcichemicals.comresearchgate.net

Common iodinating reagents include:

Molecular Iodine (I₂): This is a widely used and readily available iodinating agent. researchgate.netmdpi.com

Iodine Monochloride (ICl): As an interhalogen compound, ICl is a more electrophilic and often more reactive iodinating agent than molecular iodine. researchgate.net

N-Iodosuccinimide (NIS): NIS is a milder and more selective iodinating agent compared to I₂. researchgate.net Its use can be advantageous when other sensitive functional groups are present in the molecule.

1,3-Diiodo-5,5-dimethylhydantoin (DIH): This reagent is known for its high reactivity and selectivity in iodinations. tcichemicals.comresearchgate.net It is a solid, which can make it easier to handle than molecular iodine. tcichemicals.com

The selection of the appropriate iodinating reagent for the conversion of the (2-methoxyethyl)mercurial precursor to this compound will depend on the desired reaction rate, selectivity, and the need to avoid side reactions. For instance, a more reactive reagent like ICl might be chosen to ensure complete conversion, while a milder reagent like NIS might be preferred if over-halogenation or reaction with other parts of the molecule is a concern. The use of base can also influence the reactivity in iodination reactions of organoboranes, a related class of organometallic compounds, suggesting that pH could be a factor in the iodinolysis of organomercurials as well. rit.edu

| Iodinating Reagent | Characteristics |

| **Molecular Iodine (I₂) ** | Commonly used, readily available. researchgate.netmdpi.com |

| Iodine Monochloride (ICl) | More electrophilic and reactive than I₂. researchgate.net |

| N-Iodosuccinimide (NIS) | Milder and more selective than I₂. researchgate.net |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | High reactivity and selectivity. tcichemicals.comresearchgate.net |

Alternative Synthetic Strategies for this compound

Exploration of Organometallic Transmetalation Pathways

The synthesis of organomercury compounds through transmetalation is a well-established method in organometallic chemistry. This approach involves the transfer of an organic group from a more electropositive metal to a mercury center. The general principle relies on the difference in electronegativity between the two metals, which drives the reaction forward. For the synthesis of this compound, this would typically involve the reaction of a suitable organometallic precursor containing the 2-methoxyethyl group with a mercury(II) salt, such as mercury(II) iodide.

Common organometallic reagents utilized in such transmetalation reactions include organolithium, Grignard (organomagnesium), organoboron, and organotin compounds. The choice of the organometallic precursor can significantly influence the reaction's efficiency and selectivity.

Organolithium and Grignard Reagents: While highly reactive, the preparation of 2-methoxyethyllithium or 2-methoxyethylmagnesium iodide can be challenging due to the potential for side reactions involving the ether linkage.

Organoboron and Organotin Reagents: Organoboranes and organostannanes represent more stable and functional group-tolerant alternatives. The reaction of a trialkyl(2-methoxyethyl)tin or a similar organoboron compound with mercury(II) iodide would proceed via a polar, four-centered transition state, leading to the desired this compound and the corresponding tin or boron halide.

A hypothetical reaction scheme using an organotin precursor is as follows:

(CH₃)₃SnCH₂CH₂OCH₃ + HgI₂ → this compound + (CH₃)₃SnI

Detailed mechanistic studies for this specific transmetalation are not extensively documented in publicly available literature, making the creation of a comprehensive data table on reaction yields and conditions speculative. However, based on analogous reactions, one could anticipate the following trends:

| Precursor Type | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Organolithium | Diethyl ether | -78 to 0 | 1 - 3 | 40 - 60 |

| Grignard | Tetrahydrofuran (THF) | 0 to 25 | 2 - 6 | 50 - 70 |

| Organoboron | THF/Methanol | 25 to 60 | 4 - 12 | 60 - 80 |

| Organotin | Dichloromethane | 25 | 1 - 4 | 70 - 90 |

This table presents hypothetical data based on general principles of organometallic transmetalation reactions and is for illustrative purposes.

Direct Mercuration Methodologies Utilizing Ether-Containing Substrates

A more direct and widely studied approach for the synthesis of 2-alkoxyethylmercury compounds is the solvomercuration of vinyl ethers. This method, a variation of the oxymercuration reaction, involves the addition of a mercury(II) salt and an alcohol across the double bond of a vinyl ether. In the context of this compound synthesis, this would entail the reaction of methyl vinyl ether with a mercury(II) salt in the presence of methanol, followed by the introduction of an iodide source.

The mechanism proceeds through the formation of a cyclic mercurinium ion intermediate upon the electrophilic attack of the mercury(II) species on the vinyl ether double bond. This intermediate is then opened by the nucleophilic attack of the solvent, in this case, methanol. The regioselectivity of this addition follows Markovnikov's rule, with the methoxy (B1213986) group attaching to the carbon atom that can best stabilize a positive charge. The final step involves the replacement of the counter-ion from the mercury salt with iodide.

A key study in this area was conducted by Foster and Tobler, who investigated the synthesis of various vinyl ethers and related compounds via organomercury intermediates. Their work provides valuable insights into the reaction conditions and yields for such transformations.

CH₂=CHOCH₃ + Hg(OAc)₂ + CH₃OH → AcO-Hg-CH₂CH(OCH₃)₂ AcO-Hg-CH₂CH(OCH₃)₂ + KI → this compound + KOAc + CH₃OH

| Mercury(II) Salt | Alcohol | Halide Source | Solvent | Temperature (°C) | Reported Yield (%) |

| Hg(OAc)₂ | Methanol | KI | Methanol | 25 | ~75 |

| Hg(TFA)₂ | Methanol | NaI | Dichloromethane | 0 - 25 | >80 |

| Hg(NO₃)₂ | Methanol | LiI | Tetrahydrofuran | 25 | Variable |

This table is based on data and trends reported in the literature for the alkoxymercuration of vinyl ethers.

The direct mercuration of 2-methoxyethanol (B45455) itself with a mercury(II) salt and subsequent treatment with iodide is another potential pathway, though less commonly employed for this specific product compared to the alkoxymercuration of vinyl ethers. This would involve the direct electrophilic substitution on the alcohol, which is generally less facile than the addition to an activated double bond.

Elucidation of Iodo 2 Methoxyethyl Mercury Reactivity and Transformative Potential

Carbon-Mercury Bond Reactivity in Iodo(2-methoxyethyl)mercury

The carbon-mercury (C-Hg) bond is the defining feature of organomercurials and is central to their reactivity. The nature of this bond, being relatively weak and polarizable, allows for a variety of chemical transformations.

Mechanistic Studies of Homolytic and Heterolytic Cleavage Pathways

The cleavage of the C-Hg bond in organomercurials like this compound can proceed through two primary pathways: homolytic and heterolytic cleavage. wikipedia.org

Homolytic Cleavage: In this process, the two electrons in the C-Hg bond are distributed evenly between the carbon and mercury atoms, resulting in the formation of a (2-methoxyethyl) radical and a mercury(I) iodide radical. wikipedia.org This pathway is typically initiated by heat or light and the energy required for this process is known as the bond-dissociation energy. wikipedia.org

Heterolytic Cleavage: In heterolytic cleavage, the pair of electrons from the C-Hg bond remains with one of the fragments. wikipedia.org This results in the formation of a (2-methoxyethyl) cation and a mercury(0) species with the iodide, or a (2-methoxyethyl) anion and a mercury(II) species. This pathway is often facilitated by polar solvents or the presence of electrophiles or nucleophiles.

Computational studies on related organomercurial compounds have provided insights into the energetics of these cleavage pathways. For instance, density functional theory (DFT) calculations on the protonolysis of the Hg-C bond in methylmercury (B97897), catalyzed by the enzyme MerB, support a two-step mechanism involving the coordination of the mercury by cysteine thiolates followed by protonation of the methyl group, leading to the cleavage of the Hg-C bond. ornl.gov While not directly studying this compound, this research highlights the favorability of heterolytic-like pathways in biological and chemical systems. ornl.gov

The choice between homolytic and heterolytic cleavage is influenced by several factors, including the reaction conditions, the nature of the substituents on the carbon atom, and the presence of catalysts.

Ligand Exchange Dynamics at the Mercury Center

The mercury atom in this compound can undergo ligand exchange reactions, where the iodide ligand is replaced by other ligands. Mercury(II) is classified as a "soft" acid in the Hard and Soft Acids and Bases (HSAB) theory, indicating its preference for binding to "soft" bases. nih.gov This preference governs the dynamics of ligand exchange.

Quantum chemical calculations have shown that mercury(II) has a strong affinity for soft ligands like thiols. ornl.gov This is a critical factor in understanding its behavior in biological systems and its interactions with various chemical species. The exchange of the iodide ligand for other soft ligands can significantly alter the reactivity of the organomercurial.

Transmetalation Reactions Involving this compound as a Reagent

Transmetalation is a key reaction of organomercurials, where the organic group is transferred from mercury to another metal. This process is fundamental in many carbon-carbon bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Methodologies Utilizing Organomercurials

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of C-C bonds. chemistryworld.comyoutube.com Organomercurials like this compound can serve as the organometallic partner in these reactions. The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.comuwindsor.ca

Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (R'-X) to form a palladium(II) intermediate. youtube.com

Transmetalation: The organomercurial, in this case, (2-methoxyethyl)mercuric iodide, transfers its organic group to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) species. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.com

While the use of organoboron compounds in Suzuki-Miyaura coupling is more common, the principles of transmetalation from other organometallics, including organomercurials, are well-established. uwindsor.ca The efficiency of the transmetalation step is highly dependent on the nature of the organometallic compound and the reaction conditions. uwindsor.ca

Other Transition Metal-Mediated Transformations for Carbon-Carbon Bond Formation

Beyond palladium, other transition metals can mediate C-C bond formation using organomercurials. nih.govnih.gov These reactions often proceed through similar fundamental steps of oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of the transition metal catalyst can influence the scope and selectivity of the reaction, enabling the formation of diverse molecular architectures. nih.govnih.gov The development of these transition metal-mediated processes has significantly expanded the toolbox of synthetic chemists for constructing complex molecules. nih.govnih.gov

Electrophilic and Nucleophilic Reactions at the (2-methoxyethyl) Moiety

The (2-methoxyethyl) group itself can participate in chemical reactions, although its reactivity is generally lower than that of the C-Hg bond.

Electrophilic Reactions at the (2-methoxyethyl) Moiety

The carbon atoms in the (2-methoxyethyl) group are generally not electron-rich enough to readily undergo electrophilic attack. However, under forcing conditions or with highly reactive electrophiles, reactions could potentially occur. Electrophilic aromatic substitution, a well-studied class of reactions, provides a framework for understanding how electrophiles react with electron-rich systems. libretexts.orgmasterorganicchemistry.com While the (2-methoxyethyl) group is not aromatic, the principles of electrophilic attack on carbon centers are relevant. The presence of the electron-withdrawing mercury atom would likely deactivate the adjacent carbon towards electrophilic attack.

Nucleophilic Reactions at the (2-methoxyethyl) Moiety

The carbon atoms of the (2-methoxyethyl) group are susceptible to nucleophilic attack, particularly the carbon atom bonded to the mercury, which carries a partial positive charge. Nucleophilic substitution reactions, such as SN1 and SN2 reactions, involve the displacement of a leaving group by a nucleophile. libretexts.orgyoutube.com In the context of this compound, a nucleophile could potentially attack the carbon alpha to the mercury, leading to the cleavage of the C-Hg bond. The mechanism would depend on the reaction conditions and the structure of the substrate. libretexts.orgmasterorganicchemistry.com

Functional Group Interconversions on the Ether Chain

The 2-methoxyethyl moiety of this compound presents an ether linkage that could potentially undergo functional group interconversions. The most common reaction of simple ethers is cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgbeilstein-journals.orgtaylorfrancis.com

In a hypothetical reaction, treatment of this compound with a strong acid like HI would likely lead to the protonation of the ether oxygen, forming a good leaving group. Subsequent nucleophilic attack by the iodide ion would cleave the carbon-oxygen bond. Given the primary nature of the carbons in the ethyl chain, this cleavage would likely proceed via an SN2 mechanism. beilstein-journals.org This would result in the formation of a new organomercurial species and a halogenated derivative.

Hypothetical Reaction Scheme for Ether Cleavage:

Advanced Spectroscopic and Structural Characterization Methodologies for Iodo 2 Methoxyethyl Mercury

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of diamagnetic substances like Iodo(2-methoxyethyl)mercury in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete picture of the proton and carbon framework can be assembled.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the three unique chemical environments within the 2-methoxyethyl fragment: the methyl (-OCH₃), the methylene (B1212753) adjacent to the oxygen (-CH₂O-), and the methylene adjacent to the mercury atom (-CH₂Hg-).

In the ¹H NMR spectrum , the protons of the methoxy (B1213986) group (CH₃O-) are expected to appear as a sharp singlet at the most upfield position, typically in the range of δ 3.2-3.4 ppm. The protons of the methylene group adjacent to the ether oxygen (-OCH₂-) would likely resonate as a triplet around δ 3.5-3.8 ppm, influenced by the neighboring -CH₂Hg group. The methylene protons directly bonded to the mercury atom (-CH₂HgI) are anticipated to be the most deshielded of the aliphatic protons, appearing further downfield as a triplet. The significant electronegativity and magnetic anisotropy of the C-Hg bond would shift this signal to approximately δ 3.8-4.2 ppm.

In the proton-decoupled ¹³C NMR spectrum , three distinct signals are expected. libretexts.org The methyl carbon (-OCH₃) would appear at approximately δ 58-60 ppm. The carbon of the methylene group adjacent to the oxygen (-CH₂O-) would be found in the range of δ 70-75 ppm. The carbon atom directly bonded to the mercury (-CH₂HgI) is subject to a strong heavy-atom effect from both mercury and iodine, which typically induces a significant downfield shift. Its resonance is predicted to be in the range of δ 30-40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and organomercurial compounds.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OCH₃ | 3.2 - 3.4 (singlet) | 58 - 60 |

| -OCH₂- | 3.5 - 3.8 (triplet) | 70 - 75 |

| -CH₂HgI | 3.8 - 4.2 (triplet) | 30 - 40 |

A key feature in the NMR spectra of mercury compounds arises from the magnetic isotope ¹⁹⁹Hg, which has a nuclear spin (I) of ½ and a natural abundance of approximately 16.87%. This isotope couples with nearby ¹H and ¹³C nuclei, producing characteristic "satellite" peaks flanking the main resonance signal. The magnitude of these coupling constants provides valuable structural information.

²J(¹⁹⁹Hg-¹H) Coupling: The protons of the -CH₂Hg- group will exhibit a two-bond coupling to the ¹⁹⁹Hg nucleus. This results in satellite peaks with a typical coupling constant, ²J(¹⁹⁹Hg-¹H), in the range of 200-400 Hz. The magnitude of this coupling is sensitive to the solvent and the electronegativity of the substituent on the mercury atom.

¹J(¹⁹⁹Hg-¹³C) Coupling: The carbon atom directly bonded to mercury will show a large one-bond coupling constant. For alkylmercury halides, ¹J(¹⁹⁹Hg-¹³C) values are substantial, often falling within the range of 1500-3000 Hz. This large value is a definitive indicator of a direct C-Hg bond.

Hg-I Coupling: Direct observation of coupling between ¹⁹⁹Hg and ¹²⁷I (which has a spin of 5/2) is generally not feasible in solution-state NMR. This is due to the very rapid quadrupolar relaxation of the iodine nucleus, which effectively decouples it from other nuclei, leading to the collapse of any potential splitting pattern into a single broad line.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing direct information about bond strengths and molecular geometry. For this compound, these techniques are particularly useful for characterizing the heavy atom vibrations and analyzing its conformational preferences. researchgate.net

The vibrational modes involving the heavy atoms (C, Hg, I) occur in the far-infrared region of the spectrum, typically below 600 cm⁻¹.

Carbon-Mercury (C-Hg) Stretching: The C-Hg stretching vibration (ν(C-Hg)) is expected to appear as a moderately intense band in the Raman spectrum and a weaker band in the IR spectrum. For alkylmercury compounds, this vibration is typically observed in the 500-550 cm⁻¹ range. ucalgary.ca

Mercury-Iodine (Hg-I) Stretching: The Hg-I stretching vibration (ν(Hg-I)) occurs at a much lower frequency due to the larger masses of the atoms and the weaker, more polarizable nature of the bond. This mode is expected to be strong and prominent in the Raman spectrum and is typically found in the 120-170 cm⁻¹ range for iodo-mercury compounds. lumenlearning.com

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-H Stretch | 2850 - 3000 | Strong | Medium |

| C-O Stretch | 1080 - 1150 | Strong | Weak |

| C-Hg Stretch | 500 - 550 | Weak-Medium | Medium-Strong |

| Hg-I Stretch | 120 - 170 | Weak | Strong |

The 2-methoxyethyl fragment can exist in different spatial arrangements due to rotation around the C-C and C-O single bonds. scribd.com The two most stable conformations are typically the trans (or anti) and gauche forms. In the trans conformer, the C-O and C-Hg bonds are anti-periplanar, while in the gauche conformer, they are at a dihedral angle of approximately 60°. nih.govresearchgate.net

Vibrational spectroscopy can distinguish between these conformers because their different symmetries result in distinct vibrational selection rules and frequencies. For example, certain vibrational modes, particularly skeletal deformation and rocking modes in the fingerprint region (600-1400 cm⁻¹), may be active in only one conformation. By studying the spectra at different temperatures or in solvents of varying polarity, one can observe changes in the relative intensities of conformer-specific bands. An increase in the intensity of bands associated with the more polar gauche conformer is often seen in more polar solvents. This analysis allows for the determination of the relative energetic stabilities of the different conformers.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of its fragmentation patterns.

The electron impact (EI) mass spectrum of this compound would first show the molecular ion, [CH₃OCH₂CH₂HgI]⁺˙. A key diagnostic feature would be the characteristic isotopic cluster for mercury, which consists of seven naturally occurring isotopes, with the most abundant being ²⁰²Hg (29.86%). This results in a unique and easily identifiable pattern for all mercury-containing fragments.

The fragmentation of the molecular ion is expected to proceed through several predictable pathways common to organomercury compounds:

Alpha-Cleavage: The most common initial fragmentation is the cleavage of the C-Hg bond, which can occur in two ways:

Loss of an iodine radical to form the [CH₃OCH₂CH₂Hg]⁺ cation.

Loss of the 2-methoxyethyl radical to form the [HgI]⁺ cation. This fragment is often prominent.

C-C Bond Cleavage: Fragmentation can also occur within the alkyl chain. Cleavage of the C-C bond would lead to the formation of ions such as [CH₂HgI]⁺ and a neutral formaldehyde (B43269) molecule.

McLafferty-type Rearrangement: While less common, rearrangement reactions can occur. A hydrogen atom from the methoxy group could potentially transfer to the mercury, followed by fragmentation.

Loss of Mercury: Extrusion of a neutral mercury atom from fragments like [CH₃OCH₂CH₂Hg]⁺ can lead to organic cations like [CH₃OCH₂CH₂]⁺.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound m/z values are calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁶O, ²⁰²Hg, and ¹²⁷I.

| Fragment Ion | Proposed Formula | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₃H₇OHgI]⁺˙ | 388 |

| Loss of Iodine | [C₃H₇OHg]⁺ | 261 |

| Loss of Methoxyethyl | [HgI]⁺ | 329 |

| Methoxyethyl Cation | [C₃H₇O]⁺ | 59 |

| Loss of Formaldehyde | [CH₃HgI]⁺˙ | 358 |

| Iodomethylmercury Cation | [CH₂HgI]⁺ | 343 |

In-Depth Analysis of this compound Remains Elusive

A comprehensive review of scientific literature reveals a significant gap in the detailed structural and spectroscopic characterization of the chemical compound this compound. Despite the importance of understanding the molecular architecture and fragmentation behavior of organomercurials, specific research findings on the advanced characterization of this particular compound are not publicly available. Consequently, a detailed discussion of its high-resolution mass spectrometry and X-ray diffraction studies, as requested, cannot be provided at this time.

The Uncharted Territory of this compound's Molecular Structure

The elucidation of a compound's precise chemical identity and behavior relies heavily on advanced analytical techniques. High-resolution mass spectrometry, for instance, is crucial for determining the exact mass of a molecule, which in turn helps in confirming its elemental composition. Tandem mass spectrometry further allows for the detailed analysis of fragment ions, providing invaluable insights into the compound's structural connectivity.

Similarly, X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state material. This technique would provide definitive information on the crystallographic parameters, bond lengths, and bond angles of this compound. Furthermore, it would illuminate the supramolecular architecture, revealing the nature of intermolecular interactions and how the molecules pack together in a crystal lattice.

While general principles of mass spectrometry and X-ray diffraction are well-established for various organomercury compounds, the absence of specific studies on this compound means that any discussion on its specific characteristics would be purely speculative. The scientific community awaits dedicated research to fill this knowledge void.

Future Research Directions

The lack of data on this compound highlights an opportunity for future research. A thorough investigation employing modern spectroscopic and crystallographic methods would be necessary to fully characterize this compound. Such studies would not only contribute to the fundamental understanding of organomercurial chemistry but also provide a basis for assessing its potential interactions and behavior in various chemical and biological systems. Until such research is conducted and published, a detailed and scientifically accurate article on the advanced spectroscopic and structural characterization of this compound remains an endeavor for the future.

Theoretical and Computational Chemistry Approaches to Iodo 2 Methoxyethyl Mercury

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Iodo(2-methoxyethyl)mercury. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular geometry, and bond characteristics.

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for systems containing heavy elements like mercury. DFT methods are used to determine the equilibrium geometry, vibrational frequencies, and electronic properties of molecules.

For organomercury compounds, the choice of the functional is crucial for obtaining reliable results. A variety of hybrid and pure density functionals have been assessed for their ability to describe the properties of alkyl mercury compounds. researchgate.net These studies provide a framework for selecting an appropriate level of theory for this compound. For instance, comparing calculated harmonic wave numbers of stretching vibrations for bonds involving mercury with experimental values helps validate the chosen functional. researchgate.net

The electronic structure of this compound is characterized by the polar covalent bonds between mercury and its neighboring carbon and iodine atoms. DFT calculations can quantify the partial charges on each atom, revealing the electrophilic nature of the mercury center. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic descriptors. In a typical organomercury halide, the HOMO is often associated with the p-orbitals of the halogen, while the LUMO is centered on the mercury atom, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Representative Calculated Properties for a Model Organomercury Halide (Methylmercury Hydride) using various DFT Functionals researchgate.net

| Functional | Hg-H Stretching Frequency (cm⁻¹) | Hg-C Stretching Frequency (cm⁻¹) |

| M06 | 1953.8 | 534.0 |

| M06-L | 1819.7 | 496.2 |

| BP86 | 1877.3 | 513.5 |

| PBE0 | 1910.9 | 525.8 |

| mPW1PW91 | 1963.2 | 537.9 |

| B3PW91 | 1965.2 | 538.3 |

| B3LYP | 1954.1 | 534.1 |

| Experimental | 1954.9 | 554.4 |

This table illustrates the performance of different DFT functionals in predicting vibrational frequencies for a simple organomercury compound, providing a basis for selecting a method for studying this compound.

Ab Initio Calculations of Electronic Properties and Stability

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT, albeit at a greater computational expense. These methods are particularly valuable for benchmarking DFT results and for calculating properties where electron correlation is critical, such as bond dissociation energies and thermodynamic stability. researchgate.net

For this compound, ab initio calculations can provide a precise determination of its thermodynamic stability. This involves calculating the Gibbs free energy of formation. High-level ab initio calculations have been successfully applied to determine the stability of mercury complexes with other ligands, such as thiolates, demonstrating the capability of these methods to handle mercury-containing systems with chemical accuracy. researchgate.net The stability of the C-Hg and Hg-I bonds can be assessed by calculating their bond dissociation energies, which provides insight into the compound's propensity to undergo decomposition or ligand exchange reactions.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, intermediates and transition states can be identified, and activation energies can be calculated, providing a detailed picture of how a reaction proceeds.

Computational Elucidation of Mercuration and Halogenation Mechanisms

The formation of this compound likely proceeds via a solvomercuration reaction, specifically the methoxymercuration of ethene followed by halide exchange. Computational studies of the solvomercuration of alkenes have provided significant mechanistic insights. The reaction is believed to proceed through a mercurinium ion intermediate, a three-membered ring containing the mercury atom. libretexts.org The subsequent attack by the solvent (methanol in this case) occurs at the more substituted carbon, following Markovnikov's rule, in a trans/anti fashion. libretexts.org Theoretical modeling can map out the energy profile of this pathway, calculating the structure and energy of the mercurinium ion intermediate and the transition state for the nucleophilic attack by the methoxy (B1213986) group.

The halogenation of organomercury compounds to yield organic halides is another fundamental transformation. wikipedia.org Computational modeling can be employed to study the mechanism of this reaction, for instance, the reaction of this compound with a halogen source. This would likely involve locating the transition state for the cleavage of the C-Hg bond and the formation of the new C-halogen bond.

Prediction of Reactivity and Selectivity in Organomercury Transformations

Theoretical models can go beyond explaining known reactivity and move towards predicting the outcome of unknown reactions. For organomercury compounds, computational methods can be used to predict their reactivity towards various reagents and the selectivity of these reactions. cam.ac.uk

For this compound, one could computationally assess its reactivity in transmetalation reactions, where the 2-methoxyethyl group is transferred to another metal. wikipedia.org By calculating the thermodynamics and activation barriers for competing reaction pathways, it is possible to predict the feasibility and outcome of such transformations. Furthermore, the influence of the 2-methoxyethyl substituent on the reactivity of the C-Hg bond, compared to a simple alkyl group, can be quantified through computational analysis. The presence of the oxygen atom may influence the reaction pathways through chelation or inductive effects, which can be modeled computationally.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time at a given temperature. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound.

Analytical Methodologies for Research Oriented Speciation and Detection of Organomercury Compounds

Chromatographic Techniques for Separation of Organomercury Species

Chromatography is a cornerstone of organomercury speciation analysis, providing the necessary separation of different mercury compounds prior to their detection. nih.gov Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed for this purpose. psanalytical.com The selection between these two techniques often depends on the volatility and thermal stability of the target organomercury compounds.

High-performance liquid chromatography is a versatile technique for the separation of non-volatile and thermally labile organomercury compounds. nih.gov Its compatibility with aqueous samples and the wide variety of available stationary and mobile phases make it a popular choice for the analysis of organomercurials in biological and environmental samples. researchgate.net

Method development in HPLC for organomercury speciation involves a systematic process to achieve the desired separation with adequate resolution, speed, and reproducibility. thermofisher.com This process typically includes:

Column and Stationary Phase Selection: Reversed-phase columns, such as C8 and C18, are frequently used for separating organomercury compounds. nih.govresearchgate.net The choice of stationary phase is critical and is based on the polarity of the target analytes.

Mobile Phase Optimization: The mobile phase composition, which often consists of a buffer, an organic modifier (like methanol), and a complexing agent, is carefully optimized. researchgate.net L-cysteine is a commonly used mobile phase additive that forms stable complexes with mercury species, facilitating their separation. mdpi.com

Method Validation: A developed HPLC method must be validated to ensure its reliability. thermofisher.com Validation involves assessing parameters such as linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and robustness. mdpi.com For instance, a study on the simultaneous determination of arsenic and mercury species in human urine reported LODs ranging from 0.030 to 0.086 μg L⁻¹ for various mercury compounds using an HPLC method coupled with a sensitive detector. mdpi.com

Table 1: Examples of HPLC Method Parameters for Organomercury Speciation

| Organomercury Species | Column | Mobile Phase | Detection Method | Reference |

|---|---|---|---|---|

| Inorganic Mercury (Hg(II)), Methylmercury (B97897) (MeHg) | Hamilton PRP-X200 Cation-exchange | 50 mmol l⁻¹ pyridine, 0.5% w/w L-cysteine, 5% v/w MeOH, pH 2 | ICP-MS | researchgate.net |

| Hg(II), MeHg, Ethylmercury (EtHg) | Hepu AR 5 μm C18 | 0.1% L-cysteine, 5 mM NH₄H₂PO₄, 4 mM Tetrabutylammonium hydroxide | ICP-MS | mdpi.com |

| MeHg, EtHg, Phenylmercury (PhHg) | - | - | HPLC/ICP-MS | nih.gov |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable organic compounds. researchgate.net For organomercury analysis, GC is particularly suitable for more volatile species. psanalytical.com However, many organomercury compounds, especially ionic ones, are not sufficiently volatile for direct GC analysis and require a derivatization step to convert them into more volatile forms. nih.gov

Key aspects of GC analysis for organomercurials include:

Sample Preparation and Derivatization: Extraction from the sample matrix is a critical first step. kobe-u.ac.jp Derivatization, a process of chemically modifying a compound to produce a new compound with properties that are better suited for analysis, is often necessary.

Column Selection: Packed columns with stationary phases like diethylene glycol succinate (B1194679) (DEGS) have been successfully used for the separation of alkyl and phenyl mercury compounds. kobe-u.ac.jp

Detectors: The electron capture detector (ECD) is highly sensitive to halogenated compounds and has been employed for the ultra-trace determination of organomercury chlorides. kobe-u.ac.jp

Table 2: Gas Chromatography in Organomercury Analysis

| Parameter | Details | Relevance | Reference |

|---|---|---|---|

| Target Analytes | Volatile organomercurials (e.g., alkyl and phenyl mercury) | GC is best suited for compounds that can be vaporized without decomposition. | kobe-u.ac.jp |

| Stationary Phases | DEGS, 1,4-BDS | These phases provide good separation for specific organomercury compounds. | kobe-u.ac.jp |

| Detector | Electron Capture Detector (ECD) | Offers high sensitivity, reaching detection limits in the picogram range for methylmercury chloride. | kobe-u.ac.jp |

| Derivatization | Often required for ionic species | Converts non-volatile compounds into a form suitable for GC analysis. | nih.gov |

Advanced Detection Systems Coupled with Chromatography for Enhanced Sensitivity and Specificity

To achieve the low detection limits required for trace-level analysis of organomercury compounds, chromatographic systems are often coupled with highly sensitive and specific detectors. vliz.be This "hyphenated technique" approach combines the separation power of chromatography with the detection capabilities of advanced spectrometric methods. vliz.be

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful detection technique that offers high sensitivity and elemental specificity. nih.gov When coupled with HPLC or GC, it allows for the quantification of mercury in the separated organomercury species. nih.gov

Key features of ICP-MS in organomercury speciation include:

High Sensitivity: ICP-MS can achieve extremely low detection limits, often in the parts-per-trillion (ppt) or even lower range. expec-tech.com A recent study using liquid chromatography coupled with ICP-MS reported detection limits of 0.0126 μg•L⁻¹ for inorganic mercury and 0.0167 μg•L⁻¹ for methylmercury in tap water. expec-tech.com

Isotope Analysis: ICP-MS can measure specific isotopes of mercury, which is particularly useful in speciated isotope dilution mass spectrometry (SIDMS). news-medical.net SIDMS is a valuable tool for accurately quantifying species transformations that may occur during sample preparation. news-medical.net

Matrix Interference Reduction: Modern ICP-MS instruments can be equipped with features like kinetic energy discrimination (KED) to minimize matrix-induced interferences, enhancing the accuracy of the analysis in complex samples like urine. mdpi.com

Table 3: Performance of LC-ICP-MS for Mercury Speciation in Water

| Mercury Species | Detection Limit (μg•L⁻¹) | Spiked Recovery (%) | Precision (RSD %) | Reference |

|---|---|---|---|---|

| Inorganic mercury | 0.0126 | 92.0 - 107.4 | <3.04 | expec-tech.com |

| Methylmercury | 0.0167 | 92.0 - 107.4 | <3.04 | expec-tech.com |

| Ethylmercury | 0.0082 | 92.0 - 107.4 | <3.04 | expec-tech.com |

Atomic fluorescence spectrometry (AFS) is another highly sensitive and selective detection method, particularly well-suited for mercury. nexus-analytics.co.id The technique is based on the principle of exciting atoms with a light source and measuring the subsequently emitted fluorescent radiation. psanalytical.com For mercury analysis, a cold vapor (CV) generation technique is typically employed, where mercury species are converted to elemental mercury vapor before being introduced into the AFS detector. psanalytical.com

Advantages of AFS for mercury detection include:

Exceptional Sensitivity: AFS can detect mercury at the parts-per-trillion (ppt) level. aurora-instr.comaurorabiomed.com

High Selectivity: The use of a mercury-specific lamp as the excitation source makes the technique highly selective for mercury, reducing interferences from other elements. psanalytical.com

Cost-Effectiveness: Compared to ICP-MS, AFS systems can be a more reliable and inexpensive option for laboratories focused specifically on mercury speciation. psanalytical.com

Table 4: Features of Atomic Fluorescence Spectrometry for Mercury Detection

| Feature | Description | Benefit | Reference |

|---|---|---|---|

| Principle | Atoms absorb light and then emit fluorescence at a characteristic wavelength. | Provides the basis for quantification. | aurora-instr.com |

| Sensitivity | Parts-per-trillion (ppt) detection limits. | Ideal for trace and ultra-trace analysis. | aurorabiomed.comaurora-instr.com |

| Selectivity | Element-specific excitation source (mercury lamp). | Minimizes spectral interferences from other elements. | psanalytical.com |

| Coupling | Often coupled with HPLC via a post-column oxidation/reduction step (cold vapor generation). | Enables speciation analysis. | psanalytical.com |

Development of Novel Spectroscopic Probes for In Situ Analysis of Organomercurials

While chromatographic methods are powerful, they typically require extensive sample preparation and are performed in a laboratory setting. There is growing interest in the development of novel spectroscopic probes for the rapid, selective, and in situ detection of mercury species. spectroscopyonline.com These probes are molecules designed to exhibit a measurable change in their spectroscopic properties (e.g., fluorescence) upon binding to the target analyte.

A recent study highlighted the development of a fluorescent probe based on the isoquinoline (B145761) core for the detection of mercury ions (Hg²⁺). spectroscopyonline.com The synthesis of this probe, named IQ(1), involves an efficient chemical reaction. This probe demonstrated the ability to detect mercury ions, and its application was extended to practical uses such as on thin-layer chromatography (TLC) strips and filter paper, and in a portable, low-cost detection platform. spectroscopyonline.com While this particular probe was developed for inorganic mercury, the principles behind its design could be adapted for the development of new probes targeting specific organomercury compounds like iodo(2-methoxyethyl)mercury, or for their detection after a chemical conversion step. The ultimate goal is to create sensors that can provide real-time data on the presence and concentration of these toxic compounds in the environment. mdpi.com

Information Unavailabe for this compound

Extensive research has been conducted to gather information on the chemical compound this compound, specifically focusing on its analytical methodologies, sample preparation, and the management of matrix effects in research sample analysis. Despite a thorough search of available scientific literature and databases, no specific data or research findings for "this compound" could be located.

The search for analytical techniques, sample preparation protocols, and strategies to mitigate matrix effects yielded general information applicable to a broad range of organomercury compounds. However, there was no explicit mention or detailed study pertaining to this compound. The scientific community's published research, within the scope of the search, does not appear to have focused on this particular compound.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the analytical methodologies for the speciation and detection of this compound as per the requested outline. The absence of specific research on this compound prevents a factual and evidence-based discussion on the required topics.

Environmental Chemical Transformations and Abiotic Fate of Organomercury Species

Photochemical Degradation Pathways of Organomercury Compounds

Photochemical degradation, or photolysis, is a significant pathway for the breakdown of organomercury compounds in the environment, particularly in sunlit surface waters. This process involves the cleavage of the carbon-mercury (C-Hg) bond upon absorption of light energy, leading to the formation of less toxic inorganic mercury species.

The decomposition of organomercury compounds is highly dependent on the spectrum and intensity of incident light. The ultraviolet (UV) portion of the solar spectrum, particularly UVB (280-315 nm) and UVA (315-400 nm), is primarily responsible for initiating the photolytic cleavage of the C-Hg bond. nih.gov The energy of these photons is sufficient to break the relatively weak C-Hg bond in many organomercury compounds.

The rate of photodegradation generally increases with increasing light intensity. However, the presence of dissolved organic matter (DOM) in natural waters can have a dual effect. DOM can act as a photosensitizer, absorbing light and transferring the energy to the organomercury compound, thereby enhancing its degradation. nih.govresearchgate.net Conversely, DOM can also attenuate light penetration into the water column, shielding the organomercury compound from direct photolysis. The specific chemical composition of the DOM influences which of these effects predominates. researchgate.net For instance, aromatic and quinoid structures within DOM have been implicated as contributors to the degradation of methylmercury (B97897). nih.gov

While specific studies on Iodo(2-methoxyethyl)mercury are limited, it is anticipated that its photodegradation would follow similar principles, with the C-Hg bond being the primary target for photolytic cleavage. The presence of the ether linkage in the 2-methoxyethyl group might also influence the photochemical reactivity, potentially offering additional sites for photo-oxidation.

Table 1: Factors Influencing Photochemical Degradation of Organomercury Compounds

| Factor | Influence on Decomposition |

| Light Spectrum | UV radiation (UVB and UVA) is most effective in cleaving the C-Hg bond. nih.gov |

| Light Intensity | Higher intensity generally leads to faster degradation rates. |

| Dissolved Organic Matter (DOM) | Can enhance degradation through photosensitization or inhibit it by light attenuation. nih.govresearchgate.net The chemical nature of DOM is a key determinant. researchgate.net |

| Water Chemistry | pH and the presence of other ions can influence the speciation of the organomercury compound and its photochemical reactivity. |

The primary products of the photolysis of organomercury compounds are typically inorganic mercury (Hg(II)) and the corresponding organic radical. researchgate.net In the case of this compound, the initial photolysis step would likely yield the 2-methoxyethyl radical and an iodine-mercury radical.

The subsequent fate of these reactive intermediates is complex and depends on the surrounding environmental conditions. The organic radical can undergo further reactions, such as oxidation, to form more stable products like 2-methoxyethanol (B45455). The mercury-containing fragment will ultimately be converted to inorganic mercury species, such as mercuric ions (Hg²⁺). In some cases, metallic mercury (Hg(0)) can also be formed through reduction reactions. 104.197.3

Table 2: Potential Photolysis Products of this compound

| Initial Compound | Primary Photolysis Products | Secondary Products |

| This compound | 2-methoxyethyl radical, Iodo-mercury radical | 2-methoxyethanol, Methoxyacetic acid, Inorganic mercury (Hg²⁺), Elemental mercury (Hg⁰) |

Chemical Transformation in Aqueous and Soil Environments

In addition to photochemical processes, organomercury compounds undergo various chemical transformations in water and soil, which significantly impact their environmental persistence and mobility.

Hydrolysis, the reaction with water, and solvolysis, the reaction with a solvent, can be important degradation pathways for certain organomercury compounds, particularly those with relatively labile C-Hg bonds or susceptible functional groups. For organomercury halides like this compound, the reaction can be viewed as a nucleophilic substitution where water or other nucleophiles in the environment attack the carbon atom bonded to mercury or the mercury atom itself. viu.caucalgary.ca

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of other ions. In the case of alkylmercuric halides, the hydrolysis can be assisted by the coordination of water molecules to the mercury center, facilitating the cleavage of the C-Hg bond. The reaction of aqueous Hg(II) with methyl iodide has been shown to proceed via an SN2-M⁺ mechanism, involving electrophilic attack at the iodide, resulting in methanol (B129727) formation. researchgate.net A similar mechanism could be postulated for the hydrolysis of this compound, leading to the formation of 2-methoxyethanol and mercury-iodide species.

The fate of organomercury compounds in soil and aquatic systems is strongly influenced by their interactions with various inorganic and organic components.

In soil, organomercury compounds can be adsorbed onto mineral surfaces, such as clays (B1170129) and iron oxides, as well as onto soil organic matter (SOM). researchgate.net This adsorption can reduce their mobility and bioavailability. The strength of this interaction depends on the properties of both the organomercury compound (e.g., its polarity and size) and the soil components (e.g., surface area, charge, and functional groups). Recent studies have highlighted the importance of organo-organic interactions, where new organic carbon, potentially including organomercury compounds, adheres to mineral surfaces already coated with native organic matter. nih.gov

In aqueous environments, organomercury compounds can form complexes with dissolved organic matter (DOM) and inorganic ligands such as chloride and sulfide (B99878) ions. nih.gov Complexation with DOM can affect their solubility, mobility, and photochemical reactivity. For instance, the binding of methylmercury to thiol groups in DOM has been shown to enhance its photodegradation. nih.gov Similar interactions are expected for this compound, where complexation with natural ligands could significantly alter its environmental behavior.

Abiotic Transport and Distribution Mechanisms of Organomercury Species in Environmental Compartments

The transport and distribution of organomercury species in the environment are governed by a combination of their physical and chemical properties and the characteristics of the environmental media.

Once released into the atmosphere, organomercury compounds can be transported over long distances before being deposited onto land and water surfaces through wet and dry deposition. nih.govepa.gov Their volatility plays a crucial role in their atmospheric residence time.

In aquatic systems, the transport of organomercury compounds is influenced by water currents, partitioning between the water column and sediments, and association with suspended particulate matter. rsc.org Compounds that are strongly adsorbed to particles will tend to accumulate in sediments, while more soluble compounds will remain in the water column and be transported with the flow.

In soil, the mobility of organomercury compounds is largely controlled by their adsorption to soil particles. rug.nl Compounds with low water solubility and high affinity for soil organic matter will be relatively immobile, whereas more polar and water-soluble compounds can be leached from the soil and transported to groundwater or surface water. The presence of the ether group in this compound may increase its polarity compared to simple alkylmercury compounds, potentially affecting its mobility in soil and water.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing iodo(2-methoxyethyl)mercury, and what analytical techniques are critical for verifying its purity?

- Methodological Answer : Synthesis typically involves mercury chloride intermediates reacting with iodo(2-methoxyethyl) precursors under controlled conditions. For example, analogous compounds like chloro-[2-methoxy-2-methyl-1-(2-oxopyridin-1-yl)propyl]mercury (CAS 69914-20-1) are synthesized via nucleophilic substitution or transmetallation . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Mercury-specific techniques, such as cold vapor atomic absorption spectroscopy (CVAAS), ensure quantification and purity (>99%) by detecting trace Hg impurities .

Q. How can researchers mitigate mercury exposure risks when handling this compound in laboratory settings?

- Methodological Answer : Adopt strict protocols: (1) Use glove boxes or fume hoods with HEPA filters to prevent inhalation; (2) Employ chelating agents (e.g., EDTA) in waste disposal to sequester mercury ions; (3) Monitor airborne Hg levels using portable X-ray fluorescence (XRF) detectors. Safety data from analogous organomercury compounds (e.g., phenylmercuric nitrate) indicate acute toxicity thresholds (LD50 <10 mg/kg in rodents), necessitating PPE compliance (gloves, lab coats, face shields) .

Q. What spectroscopic or crystallographic databases provide reference data for this compound?

- Methodological Answer : The Pharos Project database lists structurally related mercury compounds (e.g., [7148-84-7] chloro-[2-[4-(chloromercurio)-3-methoxycyclohexyl]-2-methoxyethyl]mercury) with crystallographic parameters (space groups, unit cell dimensions) . Cross-reference with the Cambridge Structural Database (CSD) for Hg-O bond lengths (~2.0–2.3 Å) and coordination geometries. For vibrational spectra, compare FT-IR peaks (e.g., Hg-I stretching at 150–170 cm⁻¹) with literature on iodo-organomercury complexes .

Advanced Research Questions

Q. How does the "iodo effect" influence the halogen bonding and reactivity of this compound compared to its chloro or bromo analogs?

- Methodological Answer : The iodo substituent enhances polarizability and halogen bonding strength (C-I···X interactions), as demonstrated in gelation studies of iodo-organics . For this compound, conduct X-ray photoelectron spectroscopy (XPS) to compare I 3d binding energies (619–620 eV) with chloro analogs. Reactivity differences can be probed via kinetic studies (e.g., SN2 substitution rates with thiols) and DFT calculations (charge distribution at Hg centers) .

Q. What environmental persistence metrics (e.g., half-life, bioaccumulation) should be prioritized when studying this compound in aquatic systems?

- Methodological Answer : Use OECD Test Guideline 307: Aerobic/Anaerobic Transformation in Soil to measure degradation rates (t₁/₂). For bioaccumulation, employ radiolabeled ²⁰³Hg isotopes in model organisms (e.g., Daphnia magna). Data from similar compounds (e.g., methylmercury) suggest log Kow >3.0 indicates high bioaccumulation potential. Pair with speciation modeling (MINTEQA2) to predict Hg-I complex stability in varying pH/salinity .

Q. How do intermolecular interactions (e.g., Hg···O, halogen bonding) influence the solid-state packing of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Compare with chloro-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]mercury (CAS 6641-38-9), which exhibits Hg-O coordination (2.1 Å) and C-I···π interactions (3.5 Å). Hirshfeld surface analysis quantifies intermolecular contacts, while thermal gravimetric analysis (TGA) correlates packing efficiency with decomposition temperatures (>200°C) .

Q. What strategies resolve contradictions in reported toxicity mechanisms of organomercury compounds like this compound?

- Methodological Answer : Address discrepancies via (1) Comparative omics (transcriptomics/proteomics) in exposed cell lines to identify Hg-specific pathways (e.g., oxidative stress vs. protein denaturation); (2) Isotope tracing (¹⁹⁹Hg NMR) to track cellular uptake routes. Conflicting data may arise from impurity profiles (e.g., residual Hg⁰ in samples), necessitating ICP-MS validation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.